molecular formula C12H12N2O B2424308 (6-Phenoxypyridin-3-yl)methanamine CAS No. 620608-78-8

(6-Phenoxypyridin-3-yl)methanamine

Cat. No. B2424308
CAS RN: 620608-78-8
M. Wt: 200.241
InChI Key: UPFYGCWWVXXUFI-UHFFFAOYSA-N
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Description

“(6-Phenoxypyridin-3-yl)methanamine” is a chemical compound with the molecular formula C12H12N2O . It has a molecular weight of 200.24 g/mol . The IUPAC name for this compound is (6-phenoxy-3-pyridinyl)methanamine .


Molecular Structure Analysis

The InChI code for “(6-Phenoxypyridin-3-yl)methanamine” is 1S/C12H12N2O/c13-8-10-6-7-12(14-9-10)15-11-4-2-1-3-5-11/h1-7,9H,8,13H2 . The canonical SMILES structure is C1=CC=C(C=C1)OC2=NC=C(C=C2)CN .


Physical And Chemical Properties Analysis

The physical form of “(6-Phenoxypyridin-3-yl)methanamine” is liquid . It has a computed XLogP3-AA value of 1.6 . The compound has one hydrogen bond donor and three hydrogen bond acceptors . It also has three rotatable bonds . The topological polar surface area is 48.1 Ų .

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis of Novel Derivatives : (6-Phenoxypyridin-3-yl)methanamine and its derivatives have been synthesized for biological evaluation. One such derivative is (3-(5-bromopyridin-2-yl) azetidin-3-yl) methanamine, which showed promising antibacterial and antifungal activities (Rao, Prasad, & Rao, 2013).

  • Anticonvulsant Agents : Schiff bases of 3-aminomethyl pyridine, a related compound, were synthesized and showed significant anticonvulsant activity. These compounds include various derivatives like N-(2-chlorobenzylidene) (pyridin-3-yl) methanamine, demonstrating effectiveness in seizures protection (Pandey & Srivastava, 2011).

Chemical and Material Science Applications

  • Catalytic Applications : Derivatives like 1-(3-(Pyridin-2-yl)phenyl)methanamine have been used to synthesize unsymmetrical NCN′ and PCN pincer palladacycles, showing good activity and selectivity in catalytic applications (Roffe et al., 2016).

  • Hydroxylation of Alkanes : Diiron(III) complexes involving bis(pyridin-2-ylmethyl)amine and related ligands have been studied as catalysts for selective hydroxylation of alkanes, showing efficient catalytic activity and selectivity (Sankaralingam & Palaniandavar, 2014).

  • Antimicrobial Activities : Compounds like [1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl] methanamine derivatives, synthesized from similar structures, have shown moderate to very good antibacterial and antifungal activities (Thomas, Adhikari, & Shetty, 2010).

Medical and Pharmaceutical Research

  • Cellular Imaging and Photocytotoxicity : Iron(III) complexes with phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine displayed remarkable photocytotoxicity in cancer cells, indicating potential applications in medical imaging and cancer therapy (Basu et al., 2014).

  • Bone Formation and Wnt Beta-Catenin System : A compound, (1-(4-(naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine, targeting the Wnt beta-catenin cellular messaging system, has been found to increase bone formation rate, suggesting its potential in treating bone disorders (Pelletier et al., 2009).

properties

IUPAC Name

(6-phenoxypyridin-3-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c13-8-10-6-7-12(14-9-10)15-11-4-2-1-3-5-11/h1-7,9H,8,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPFYGCWWVXXUFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NC=C(C=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Phenoxypyridin-3-yl)methanamine

CAS RN

620608-78-8
Record name (6-phenoxypyridin-3-yl)methanamine
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